[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol
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Overview
Description
[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol is a heterocyclic compound that features a triazene group linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol typically involves the following steps:
Formation of the Triazene Group: This can be achieved by reacting an appropriate hydrazine derivative with an alkylating agent under controlled conditions.
Coupling with Pyridine: The triazene intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Reduction and Functionalization: The final step involves the reduction of the triazene group and subsequent functionalization to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazene group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Amines, reduced triazene derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Material Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which [(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazene group can undergo metabolic transformations, leading to the formation of active species that interact with these targets. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like pyridine, pyrimidine, and pyrazine share structural similarities.
Triazene Compounds: Other triazene derivatives with different substituents.
Uniqueness
[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol is unique due to the combination of the triazene group and the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
97812-27-6 |
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Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
[ethyl-(pyridin-3-yldiazenyl)amino]methanol |
InChI |
InChI=1S/C8H12N4O/c1-2-12(7-13)11-10-8-4-3-5-9-6-8/h3-6,13H,2,7H2,1H3 |
InChI Key |
SQQSWRHMFLEQTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CO)N=NC1=CN=CC=C1 |
Origin of Product |
United States |
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